molecular formula C14H15N3OS B5174496 4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde

4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde

Cat. No.: B5174496
M. Wt: 273.36 g/mol
InChI Key: AANQZKZEKFGDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde is a chemical compound that features a thiazole ring, a piperazine ring, and an aldehyde functional group. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and potential biological activities .

Chemical Reactions Analysis

4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives .

Scientific Research Applications

4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition . The compound’s ability to modulate biochemical pathways makes it a valuable tool in drug discovery and development .

Properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-11-16-6-8-17(9-7-16)14-15-13(10-19-14)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANQZKZEKFGDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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